LogP Differentiation: 1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol vs. 1-Methyl-3-phenyl-1H-pyrazol-5-ol
The ortho-methyl substitution on the N1-phenyl ring of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol yields a LogP value of 4.60, representing a substantial increase in lipophilicity compared to the 1-methyl-3-phenyl-1H-pyrazol-5-ol comparator, which has a reported LogP of approximately 0.63 [1]. This LogP differential of approximately 3.97 units translates to a theoretical ~9,300-fold difference in octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.60 |
| Comparator Or Baseline | 1-Methyl-3-phenyl-1H-pyrazol-5-ol: LogP = 0.6263 |
| Quantified Difference | ΔLogP ≈ 3.97 |
| Conditions | Calculated/experimental LogP values from vendor databases; target compound data from Hit2Lead; comparator data from chemical database sources |
Why This Matters
A LogP difference of this magnitude fundamentally alters the compound's suitability for membrane permeability assays, blood-brain barrier penetration studies, and formulation strategies requiring specific lipophilicity ranges.
- [1] Chemical Database. 1-Methyl-3-phenyl-1H-pyrazol-5-ol (CAS 34347-81-4). LogP = 0.6263. View Source
